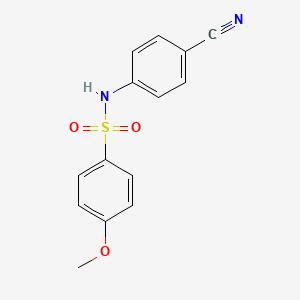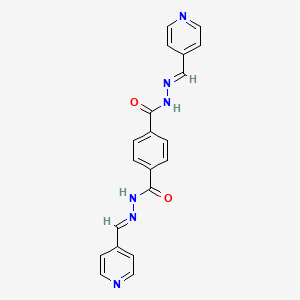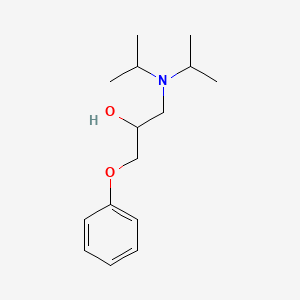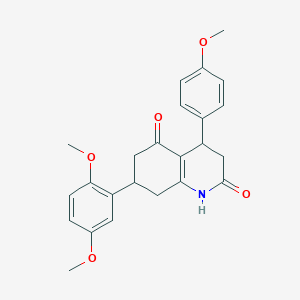![molecular formula C14H19NO3 B5580339 methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5580339.png)
methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.13649347 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate and its derivatives are subjects of synthetic organic chemistry with applications in developing new compounds with potential biological activities. For instance, Ghorab et al. (2017) synthesized a series of compounds related to this compound, evaluating their antimicrobial activity against a variety of pathogens. The study found that some of these compounds displayed significant antibacterial and antifungal properties, highlighting their potential in antimicrobial therapy (Ghorab et al., 2017).
Photopolymerization Applications
The compound has also been investigated for its role in photopolymerization processes. Guillaneuf et al. (2010) explored an alkoxyamine derivative of this compound as a photoiniferter, showing its potential in initiating nitroxide-mediated photopolymerization under UV irradiation. This finding could have implications for developing new materials with controlled polymer architectures (Guillaneuf et al., 2010).
Heterocyclic System Synthesis
Additionally, the compound serves as a precursor in synthesizing heterocyclic systems, as demonstrated by Toplak et al. (1999), who used a derivative of this compound in the synthesis of various fused pyrimidinones. This research contributes to the field of heterocyclic chemistry, providing pathways to new compounds for further pharmacological evaluation (Toplak et al., 1999).
Spectroelectrochemical Properties
Research into the spectroelectrochemical properties of derivatives of this compound has shown interesting results. Almeida et al. (2017) investigated a pyrrole derivative with potential applications in pH sensors, indicating the versatility of this compound derivatives in sensor technology (Almeida et al., 2017).
Biosynthesis and Emission in Plants
Finally, in the context of natural products, Dudareva et al. (2000) explored the biosynthesis and emission of methyl benzoate, a related ester, in snapdragon flowers, showing its role in attracting pollinators. This study highlights the ecological significance of methyl benzoate esters in plant-insect interactions (Dudareva et al., 2000).
Propriétés
IUPAC Name |
methyl 4-(2,2-dimethylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-14(2,3)13(17)15-11-8-6-10(7-9-11)12(16)18-4/h6-9H,5H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNGFJGLUMLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-5-fluoro-2-methylbenzenesulfonamide](/img/structure/B5580266.png)
![2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5580269.png)

![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)

![N'-(4-chlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5580290.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5580297.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine](/img/structure/B5580300.png)

![1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5580327.png)

![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B5580348.png)

